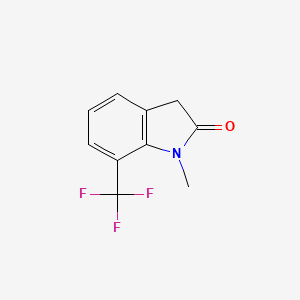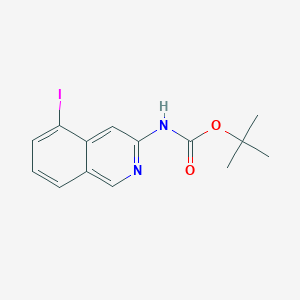
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate typically involves the dehydration-condensation reaction of 1,3,5-adamantanetriol with 2-chloroacrylic acid in the presence of an acid catalyst. The reaction proceeds as follows:
Dehydration-Condensation Reaction: 1,3,5-adamantanetriol reacts with 2-chloroacrylic acid in the presence of an acid catalyst to form this compound.
Neutralization: The reaction mixture is neutralized with an alkaline water solution.
Extraction: The product is extracted from the water phase using an organic solvent.
Crystallization: The compound is crystallized using water or a mixed solvent containing water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloroacrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the chloroacrylate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are employed under basic or neutral conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate has several scientific research applications:
Materials Science: Used as a monomer in the synthesis of high-performance polymers and resins.
Pharmaceuticals: Investigated for its potential as a drug delivery agent due to its stability and biocompatibility.
Polymer Chemistry: Utilized in the development of photoresists and other advanced materials for microfabrication.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-1-adamantyl 2-chloroacrylate involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloroacrylate moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxy-1-adamantyl methacrylate: Similar structure but with a methacrylate moiety instead of chloroacrylate.
1,3-Dihydroxyadamantane: Lacks the chloroacrylate moiety, making it less reactive in certain chemical reactions.
2-Chloro-1-adamantanol: Contains a single hydroxyl group and a chloro substituent on the adamantane ring.
Uniqueness
3,5-Dihydroxy-1-adamantyl 2-chloroacrylate is unique due to the presence of both hydroxyl groups and a chloroacrylate moiety, which impart distinct chemical reactivity and potential for diverse applications. Its rigid adamantane core provides stability, while the functional groups enable various chemical modifications and interactions .
Properties
Molecular Formula |
C13H17ClO4 |
|---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(3,5-dihydroxy-1-adamantyl) 2-chloroprop-2-enoate |
InChI |
InChI=1S/C13H17ClO4/c1-8(14)10(15)18-13-4-9-2-11(16,6-13)5-12(17,3-9)7-13/h9,16-17H,1-7H2 |
InChI Key |
CDXGQMWXYWGZTN-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC12CC3CC(C1)(CC(C3)(C2)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


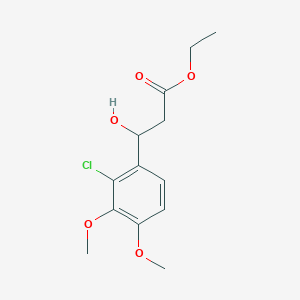

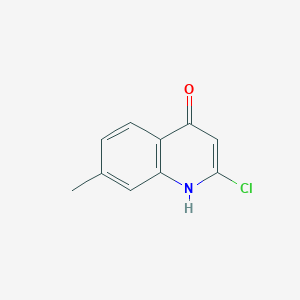
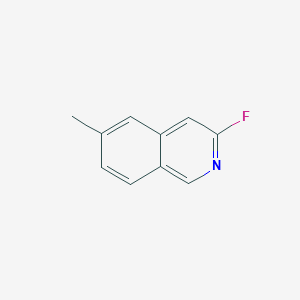

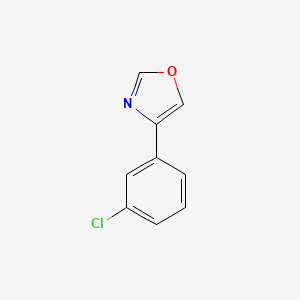
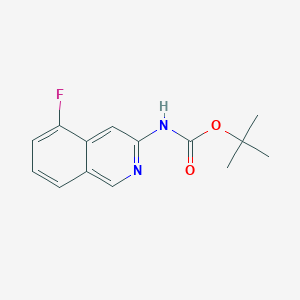
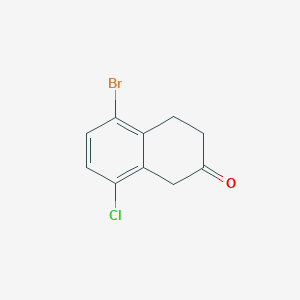
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)

![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
